molecular formula C18H23N3O4S2 B2642464 N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 325988-05-4

N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2642464
CAS No.: 325988-05-4
M. Wt: 409.52
InChI Key: KUIUPDDFPLBYCD-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a morpholine sulfonyl group, and a benzamide moiety, which contribute to its diverse chemical properties and reactivity.

Scientific Research Applications

N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Safety and Hazards

This involves examining the safety data sheet (SDS) for the compound, which provides information on its hazards, precautions for handling and use, first aid measures, and disposal considerations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be attached through sulfonylation reactions using sulfonyl chlorides and morpholine under basic conditions.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed through amidation reactions using benzoyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, sulfonates, and other electrophiles or nucleophiles under various conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of functional groups, such as alcohols or amines.

    Substitution: Substituted derivatives with new functional groups.

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(tert-butyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of a morpholinosulfonyl group.

    N-(4-(tert-butyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide: Similar structure but with an ethylsulfonyl group instead of a morpholinosulfonyl group.

    N-(4-(tert-butyl)thiazol-2-yl)-4-(phenylsulfonyl)benzamide: Similar structure but with a phenylsulfonyl group instead of a morpholinosulfonyl group.

Uniqueness

N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-18(2,3)15-12-26-17(19-15)20-16(22)13-4-6-14(7-5-13)27(23,24)21-8-10-25-11-9-21/h4-7,12H,8-11H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIUPDDFPLBYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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